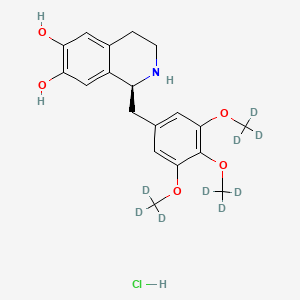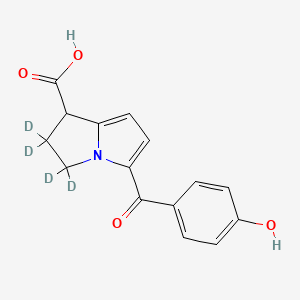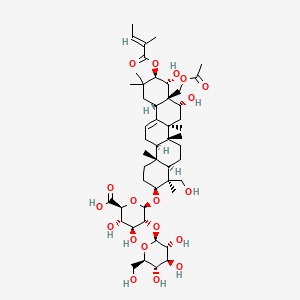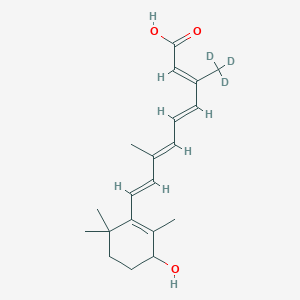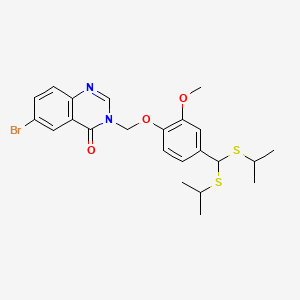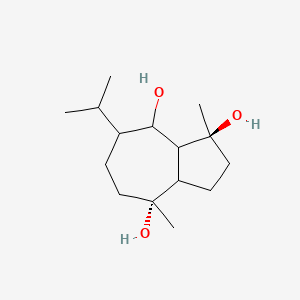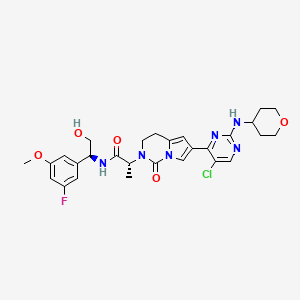
ERK1/2 inhibitor 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ERK1/2 inhibitor 5 is a compound that targets the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are part of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is crucial for regulating various cellular processes, including proliferation, differentiation, and survival. ERK1/2 inhibitors are being explored for their potential in treating cancers and other diseases where the MAPK pathway is dysregulated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ERK1/2 inhibitor 5 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. Common synthetic routes may involve the use of palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and cyclization reactions. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
ERK1/2 inhibitor 5 can undergo various chemical reactions, including:
Oxidation: Involving the addition of oxygen or removal of hydrogen.
Reduction: Involving the addition of hydrogen or removal of oxygen.
Substitution: Involving the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
ERK1/2 inhibitor 5 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the MAPK signaling pathway and its role in various chemical processes.
Biology: Helps in understanding cellular processes regulated by ERK1/2, such as cell cycle progression and apoptosis.
Medicine: Investigated for its potential in treating cancers, particularly those with mutations in the MAPK pathway. It is also explored for its role in neurodegenerative diseases and inflammatory conditions.
Mechanism of Action
ERK1/2 inhibitor 5 exerts its effects by binding to the active site of ERK1/2, preventing their phosphorylation and subsequent activation. This inhibition blocks the downstream signaling events that lead to cell proliferation and survival. The compound specifically targets the threonine-glutamic acid-tyrosine (T-E-Y) motif in the activation loop of ERK1/2, which is crucial for their activation by MEK1/2 .
Comparison with Similar Compounds
ERK1/2 inhibitor 5 can be compared with other ERK inhibitors such as:
Ulixertinib: A first-in-class ERK1/2 inhibitor with clinical activity in BRAF- and NRAS-mutant cancers.
JSI-1187: Demonstrates preclinical efficacy in tumor models with MAPK pathway mutations.
HMPL-295: A potent and selective ERK1/2 inhibitor currently in clinical trials.
This compound is unique due to its dual mechanism of action, which not only inhibits the catalytic activity of ERK1/2 but also prevents their phosphorylation and nuclear accumulation. This dual inhibition results in more durable pathway suppression and enhanced efficacy compared to other inhibitors .
Properties
Molecular Formula |
C28H32ClFN6O5 |
|---|---|
Molecular Weight |
587.0 g/mol |
IUPAC Name |
(2R)-2-[6-[5-chloro-2-(oxan-4-ylamino)pyrimidin-4-yl]-1-oxo-3,4-dihydropyrrolo[1,2-c]pyrimidin-2-yl]-N-[(1S)-1-(3-fluoro-5-methoxyphenyl)-2-hydroxyethyl]propanamide |
InChI |
InChI=1S/C28H32ClFN6O5/c1-16(26(38)33-24(15-37)17-9-19(30)12-22(11-17)40-2)35-6-3-21-10-18(14-36(21)28(35)39)25-23(29)13-31-27(34-25)32-20-4-7-41-8-5-20/h9-14,16,20,24,37H,3-8,15H2,1-2H3,(H,33,38)(H,31,32,34)/t16-,24-/m1/s1 |
InChI Key |
OKFNVABUBXABTA-VOIUYBSRSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CO)C1=CC(=CC(=C1)F)OC)N2CCC3=CC(=CN3C2=O)C4=NC(=NC=C4Cl)NC5CCOCC5 |
Canonical SMILES |
CC(C(=O)NC(CO)C1=CC(=CC(=C1)F)OC)N2CCC3=CC(=CN3C2=O)C4=NC(=NC=C4Cl)NC5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


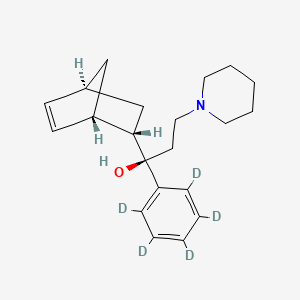

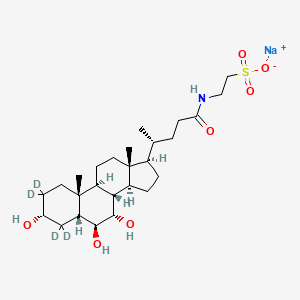
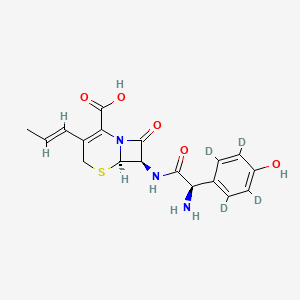
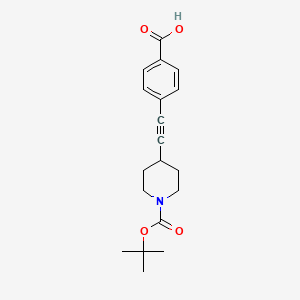
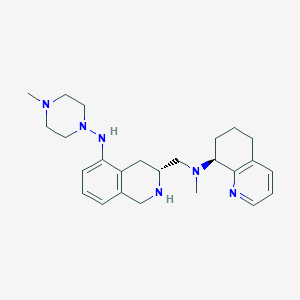
![magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate](/img/structure/B12425435.png)
